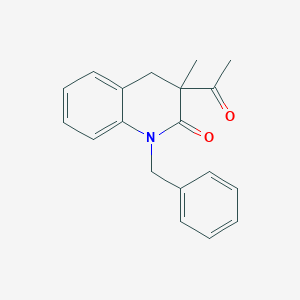![molecular formula C6H12OS B14621742 2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol CAS No. 60154-79-2](/img/structure/B14621742.png)
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a sulfanyl group attached to an ethan-1-ol backbone, with a 2-methylprop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol typically involves the reaction of 2-methylprop-2-en-1-thiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol on the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or even a hydrogen atom under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tosyl chloride or thionyl chloride can be used to activate the hydroxyl group for substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or alkanes.
Substitution: Various substituted ethan-1-ol derivatives.
Scientific Research Applications
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-2-en-1-ol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Ethan-1-ol: A simpler alcohol without the 2-methylprop-2-en-1-yl substituent, resulting in different chemical properties.
2-Methylprop-2-en-1-thiol: Contains a thiol group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol is unique due to the combination of its sulfanyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
60154-79-2 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-(2-methylprop-2-enylsulfanyl)ethanol |
InChI |
InChI=1S/C6H12OS/c1-6(2)5-8-4-3-7/h7H,1,3-5H2,2H3 |
InChI Key |
ZYCIWJSLUPOCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


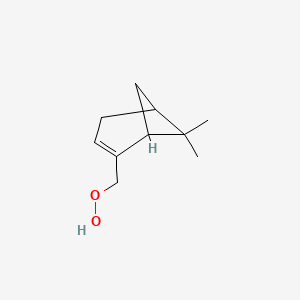

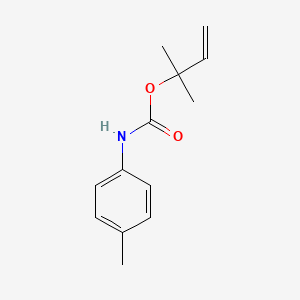
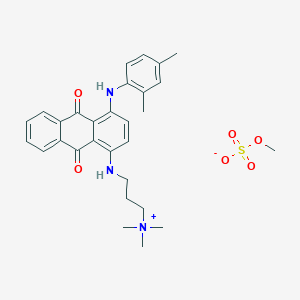

![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate](/img/structure/B14621693.png)
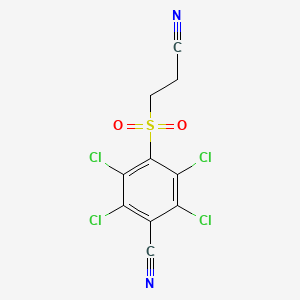
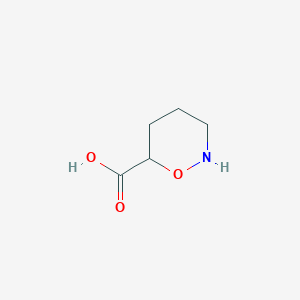
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)

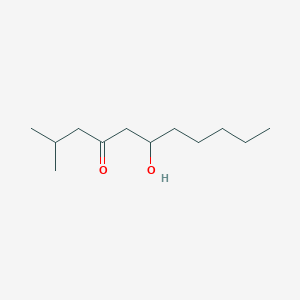
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
